N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide
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Overview
Description
N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimido[1,2-a]benzimidazole core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-a]benzimidazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Acetylation: The final step involves the acetylation of the core structure with diethylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide: A similar compound with a dimethyl group instead of a diethyl group.
2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetic acid: A related compound with an acetic acid group.
Uniqueness
N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide is unique due to its specific structural features, such as the diethyl group and the trifluoromethyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17F3N4O2 |
---|---|
Molecular Weight |
366.34 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C17H17F3N4O2/c1-3-22(4-2)15(26)10-23-14(25)9-13(17(18,19)20)24-12-8-6-5-7-11(12)21-16(23)24/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
JNGWXOBNTOLTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C=C(N2C1=NC3=CC=CC=C32)C(F)(F)F |
Origin of Product |
United States |
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